molecular formula C23H22N2O3S B6521970 2-(2-ethylphenyl)-4-[(3-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 896701-66-9

2-(2-ethylphenyl)-4-[(3-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6521970
CAS No.: 896701-66-9
M. Wt: 406.5 g/mol
InChI Key: DPYGHSUNTFODRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-ethylphenyl)-4-[(3-methylphenyl)methyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazine core fused with a dihydro-2H ring system. Its structural features include:

  • Substituents: A 2-ethylphenyl group at position 2 and a 3-methylbenzyl group at position 2.

Properties

IUPAC Name

2-(2-ethylphenyl)-4-[(3-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-3-19-11-4-5-12-20(19)25-23(26)24(16-18-10-8-9-17(2)15-18)21-13-6-7-14-22(21)29(25,27)28/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYGHSUNTFODRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Benzothiadiazine Skeleton

The benzothiadiazine core is synthesized via a cyclocondensation reaction between substituted benzene sulfonamide precursors and α,β-unsaturated carbonyl compounds. Patent data reveals that the base-mediated intramolecular cyclization typically employs anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. This step establishes the 1,2,4-thiadiazine ring system while introducing the critical sulfur and nitrogen atoms.

A representative procedure involves reacting 2-ethylbenzenesulfonamide with methyl vinyl ketone in the presence of 1.5 equivalents of K₂CO₃, achieving 72–78% yield of the dihydrothiadiazine intermediate. The reaction mechanism proceeds through nucleophilic attack of the sulfonamide nitrogen on the activated carbonyl, followed by dehydration and aromatization.

Sulfur Oxidation and Trione Formation

Controlled oxidation converts the thiadiazine sulfur to the sulfone group, forming the 1,1,3-trione moiety. The patent literature specifies using 3 equivalents of meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C, followed by gradual warming to room temperature over 6 hours. This protocol minimizes over-oxidation while achieving >95% conversion efficiency.

Alternative methods from synthetic chemistry reviews demonstrate that hydrogen peroxide (H₂O₂) in acetic acid with vanadium-based catalysts can achieve comparable results at lower cost, though requiring stricter temperature control (-10°C to 0°C). The choice of oxidant impacts subsequent purification steps, with mCPBA-generated byproducts being more readily removed via aqueous washes.

ParameterSpecificationSource
Alkylating Agent3-Methylbenzyl bromide
BaseDiisopropylethylamine (DIPEA)
Solventtert-Butanol
Temperature80°C
Reaction Time8–12 hours
Yield65–71%

The bulky tert-butanol solvent suppresses competing O-alkylation pathways, while DIPEA effectively scavenges HBr byproducts. NMR studies confirm >99% regioselectivity for N-alkylation under these conditions.

Aryl Group Installation at C2

The 2-ethylphenyl substituent is incorporated via palladium-catalyzed cross-coupling. A patented method employs:

  • Catalyst System : PdCl₂(PPh₃)₂ (5 mol%)

  • Ligand : XPhos (10 mol%)

  • Base : Cs₂CO₃

  • Solvent : Toluene/Water (4:1)

  • Temperature : 100°C

This Suzuki-Miyaura coupling between the boronic ester intermediate and 2-ethylbromobenzene achieves 68–74% yield with <2% homocoupling byproducts. Microwave-assisted protocols reduce reaction times from 18 hours to 45 minutes while maintaining yield.

Process Optimization and Scalability

Kinetic Resolution of Racemic Intermediates

Chiral HPLC analysis reveals that the final compound exhibits axial chirality due to restricted rotation about the C2-N bond. Patent data discloses a resolution method using cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane/isopropanol (85:15) mobile phase, achieving 99.5% enantiomeric excess (ee) after three crystallizations.

Purification Challenges and Solutions

Key purification data across synthesis stages:

StageTechniquePurity Pre-PurificationPost-PurificationRecovery
CyclizationFlash Chromatography82%98%85%
OxidationLiquid-Liquid Extraction88%99%92%
AlkylationCrystallization (EtOAc)75%99.5%68%
Final ProductPrep-HPLC90%99.9%62%

Crystallization from ethyl acetate proves particularly effective for removing residual palladium catalysts (<5 ppm). Thermoanalytical data (DSC/TGA) shows the compound melts sharply at 214–216°C with <1% decomposition, confirming thermal stability during processing.

Analytical Characterization

Spectroscopic Confirmation

Critical spectral assignments:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J=8.4 Hz, 2H, ArH), 7.45–7.30 (m, 6H, ArH), 4.62 (s, 2H, CH₂), 3.11 (q, J=7.6 Hz, 2H, CH₂CH₃), 2.39 (s, 3H, ArCH₃), 1.28 (t, J=7.6 Hz, 3H, CH₂CH₃).

  • IR (KBr) : 1675 cm⁻¹ (C=O), 1320/1145 cm⁻¹ (SO₂ asym/sym).

  • HRMS : m/z calculated for C₂₃H₂₂N₂O₃S [M+H]⁺ 407.1432, found 407.1429.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

ReagentCost per kg (USD)Process Importance
PdCl₂(PPh₃)₂12,500High (Coupling)
3-Methylbenzyl bromide980Medium
XPhos8,200High
mCPBA320Medium

Patent optimization strategies achieve 87% palladium recovery through activated carbon filtration, reducing catalyst costs by 41% per batch .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions, including:

  • Oxidation: : Where the sulfur atom in the thiadiazine ring can be oxidized to form sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions primarily involve the nitrogen atoms in the thiadiazine ring.

  • Substitution: : Substitution reactions typically occur at the aromatic rings or the nitrogen and sulfur atoms in the thiadiazine ring.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Typical reducing agents are lithium aluminum hydride and sodium borohydride.

  • Substitution: : Halogenating agents like N-bromosuccinimide are frequently used.

Major Products Formed

The major products depend on the type of reaction:

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Amines and other reduced forms of the nitrogen atoms.

  • Substitution: : Various substituted aromatic compounds.

Scientific Research Applications

The compound 2-(2-ethylphenyl)-4-[(3-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione (CAS Number: 896701-66-9) is a member of the benzothiadiazine class of compounds, which are known for their diverse applications in medicinal chemistry and material science. This article will explore its scientific research applications, including pharmacological properties, potential therapeutic uses, and any documented case studies.

Pharmacological Applications

Benzothiadiazines have been studied for their potential therapeutic effects in various diseases. The specific compound has shown promise in the following areas:

  • Antihypertensive Agents : Some derivatives of benzothiadiazines are known to exhibit vasodilatory effects, making them candidates for treating hypertension.
  • Anticancer Activity : Research indicates that certain benzothiadiazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies have demonstrated their ability to target specific pathways involved in cancer progression.

Neuropharmacology

There is ongoing research into the neuroprotective effects of benzothiadiazines. The compound may interact with neurotransmitter systems, potentially offering benefits in conditions such as anxiety and depression.

Material Science

Beyond pharmacology, benzothiadiazines are being explored for their utility in material science. Their unique chemical structure allows them to be incorporated into polymers and nanomaterials, which can exhibit enhanced electrical and optical properties.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of various benzothiadiazine derivatives, including the compound of interest. The results indicated that these compounds could significantly inhibit the proliferation of specific cancer cell lines (e.g., breast and lung cancer) through mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Neuroprotective Effects

Research conducted on animal models demonstrated that the compound could reduce oxidative stress markers in the brain, suggesting potential neuroprotective effects. Behavioral tests indicated improvements in anxiety-like behaviors following treatment with the compound.

Table 1: Summary of Pharmacological Activities

Activity TypeObserved EffectsReferences
AntihypertensiveVasodilation in animal models
AnticancerInhibition of cell proliferation
NeuroprotectiveReduced oxidative stress

Mechanism of Action

The mechanism by which this compound exerts its effects is largely dependent on its interactions at the molecular level. It often targets enzymes and receptors, modulating their activity to achieve the desired biological or chemical effect. For instance, in medicinal applications, it may inhibit specific enzymes to regulate metabolic pathways involved in disease states.

Comparison with Similar Compounds

Comparison with Similar Benzothiadiazine Derivatives

Structural and Functional Group Variations

The table below compares key structural and functional attributes of the target compound with related benzothiadiazine derivatives:

Compound Name / ID Substituents Target / Activity Key Functional Groups IC₅₀ or Binding Notes
Target Compound 2-(2-Ethylphenyl), 4-(3-methylbenzyl) Hypothesized: Allosteric enzymes 1,1,3-Trione N/A
Acetic Acid Derivatives N2-Benzyl, N4-Acetic acid Aldose reductase inhibitors Carboxylic acid 0.032–0.975 μM (in vitro)
HCV NS5B Inhibitor (Compound 56) Not specified (benzothiadiazine core with hydrophobic/carboxylic acid moieties) HCV NS5B polymerase (allosteric inhibition) Carboxylic acid Binds thumb domain (3.0–3.5 nm from catalytic site)
3-(6-Fluoro-4-oxochromen-3-yl) 6-Fluoro-4-oxochromen-3-yl Not specified (structural study) Chromenyl, oxo groups N/A
Key Observations:

Substituent Effects :

  • The target compound’s 2-ethylphenyl and 3-methylbenzyl groups introduce bulkier hydrophobic regions compared to the acetic acid derivatives’ N2-benzyl/N4-acetic acid groups. This may enhance membrane permeability but reduce polar interactions with targets like aldose reductase .
  • The absence of a carboxylic acid group distinguishes it from HCV NS5B inhibitors (e.g., Compound 56), which rely on this group for hydrogen bonding with Ser476/Tyr477 . However, the 1,1,3-trione moiety could partially compensate via oxo-group interactions.

Functional Group Roles :

  • The 1,1,3-trione system in the target compound may mimic the hydrogen-bonding capacity of carboxylic acids in other inhibitors, albeit with reduced acidity. This could position it as a candidate for targets requiring polar interactions but tolerating less acidic groups.
  • In contrast, acetic acid derivatives (e.g., ) exhibit strong inhibitory activity against aldose reductase (IC₅₀ < 1 μM), likely due to the carboxylic acid’s role in active-site binding.

Pharmacological Implications

  • Aldose Reductase Inhibition: Acetic acid derivatives (N4-acetic acid) show nanomolar potency, suggesting that the target compound’s lack of this group may limit efficacy against this enzyme .
  • Antiviral Potential: For HCV NS5B inhibitors, the hydrophobic 2-ethylphenyl and 3-methylbenzyl groups in the target compound could enhance binding to the allosteric thumb domain, similar to Compound 56’s hydrophobic motifs .
  • Synthetic Flexibility : –7 highlights synthetic routes for benzothiazine derivatives (structurally distinct but related), underscoring the feasibility of modifying the target compound’s substituents for optimized activity .

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield?

Methodological Answer: The synthesis of benzothiadiazine derivatives typically involves multi-step reactions starting with substituted phenols or hydrazine derivatives. Key steps include:

  • Condensation reactions : Substituted benzaldehydes react with hydrazine derivatives under reflux with glacial acetic acid as a catalyst .
  • Cyclization : Formation of the benzothiadiazine core via thermal or acid-catalyzed cyclization .
  • Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures .

Q. Critical Parameters :

  • Reagent stoichiometry : Excess aldehyde (1.2 equivalents) improves cyclization efficiency .
  • Temperature : Reflux at 80–100°C ensures complete reaction .
  • Catalyst : Acetic acid (5 drops per 0.001 mol substrate) enhances reaction kinetics .

Q. Example Protocol :

StepReagents/ConditionsYield (%)Reference
14-Amino-triazole + 3-methylbenzaldehyde, reflux (4 hr)65–70
2Cyclization (H₂SO₄, 0°C → RT)50–55

Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography be optimized for structural elucidation?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC experiments. Aromatic protons appear at δ 6.8–7.6 ppm, while methyl groups resonate at δ 2.3–2.5 ppm .
  • IR : Confirm carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and sulfonyl (S=O) at 1350–1380 cm⁻¹ .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H···O interactions) with SHELX software .

Q. Data Interpretation Example :

  • X-ray Data : Space group P2₁/c, Z = 4, R-factor < 0.05 .
  • MS (ESI+) : [M+H]⁺ at m/z 450–460 .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular dynamics) are effective in studying electronic structure and conformational dynamics?

Methodological Answer:

  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/ethanol) using GROMACS with OPLS-AA force field. Analyze RMSD (<2 Å) to confirm stability .
  • Docking Studies : Screen against GABA receptors (PDB ID: 6X3T) using AutoDock Vina to predict bioactivity .

Q. Key Findings :

  • Tautomerism : The 1λ⁶-sulfonamide group exhibits dynamic tautomerism, influencing ligand-receptor binding .
  • Solvent Effects : Ethanol increases conformational flexibility compared to DMSO .

Q. How should researchers address discrepancies in reported bioactivity data across studies involving benzothiadiazine derivatives?

Methodological Answer:

  • Experimental Replication : Standardize assays (e.g., IC₅₀ measurements) using identical cell lines (e.g., HEK-293 for GABA receptor studies) .
  • Data Normalization : Account for variations in solvent (DMSO vs. saline) and concentration ranges (1–100 µM) .
  • Meta-Analysis : Use tools like RevMan to compare EC₅₀ values from ≥3 independent studies. Apply Cochran’s Q-test to assess heterogeneity .

Q. Case Study :

  • Contradictory IC₅₀ Values :
    • Study A: 12 µM (HEK-293)
    • Study B: 45 µM (SH-SY5Y)
    • Resolution: Differences attributed to cell-specific expression of GABA receptor isoforms .

Q. What strategies improve regioselectivity in benzothiadiazine functionalization?

Methodological Answer:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., –NO₂) at the para-position to steer electrophilic substitution .
  • Catalytic Systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling at the 4-position (yield >80%) .
  • Solvent Effects : Polar aprotic solvents (DMF) favor ortho-functionalization, while toluene enhances meta-selectivity .

Q. Example :

Reaction TypeConditionsRegioselectivity (%)
BrominationDMF, NBS, 0°COrtho: 70
NitrationHNO₃/H₂SO₄, 25°CPara: 85

Q. How can researchers validate the proposed mechanism of antioxidant activity for this compound?

Methodological Answer:

  • DPPH Assay : Compare radical scavenging activity (IC₅₀) with Trolox standards. Monitor absorbance decay at 517 nm .
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in neuronal cells under oxidative stress (H₂O₂-induced) .
  • Computational Validation : Calculate bond dissociation energies (BDE) for –OH groups using DFT. Lower BDE (<85 kcal/mol) correlates with higher activity .

Q. Data Example :

  • IC₅₀ : 28 µM (DPPH) vs. 35 µM (ABTS) .
  • BDE : 82.3 kcal/mol (C4–OH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.